molecular formula C11H15N5O2 B2650388 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1241044-70-1

1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2650388
CAS No.: 1241044-70-1
M. Wt: 249.274
InChI Key: HJUNGSPENKNJQL-UHFFFAOYSA-N
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Description

1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a piperazine ring substituted with a propynyl group

Mechanism of Action

The mechanism of action of 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The piperazine ring can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both a nitro-substituted pyrazole ring and a propynyl-substituted piperazine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

1-[(5-nitropyrazol-1-yl)methyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-2-5-13-6-8-14(9-7-13)10-15-11(16(17)18)3-4-12-15/h1,3-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUNGSPENKNJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C(=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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